molecular formula C12H14N2 B1467816 4-[4-(Propan-2-yl)phenyl]-1H-pyrazole CAS No. 1267109-66-9

4-[4-(Propan-2-yl)phenyl]-1H-pyrazole

Cat. No. B1467816
CAS RN: 1267109-66-9
M. Wt: 186.25 g/mol
InChI Key: UVFPLALTGYFXFW-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . The “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would be a derivative of pyrazole, with a propan-2-yl (also known as isopropyl) group and a phenyl group attached to the 4th carbon of the pyrazole ring .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The exact synthesis process for “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would be based on the pyrazole ring, which is a planar, aromatic, and heterocyclic. The presence of the nitrogen atoms in the ring allows for the possibility of hydrogen bonding .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions of “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles are generally stable compounds. They are polar due to the presence of nitrogen atoms, and they have the ability to participate in hydrogen bonding .

Scientific Research Applications

Pharmaceutical Research

The compound “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” has been studied in the context of pharmaceutical research. It has been used in molecular docking studies with Tyrosine Hydroxylase (TH), an important target in the development of Parkinson’s disease drug candidates . The focus is to augment TH levels or its activity .

Neurological Disorders

This compound has potential applications in the treatment of neurological disorders like Parkinson’s disease. A molecular docking study of catecholamines and a novel hypothetical compound [4- (propan-2-yl) phenyl]carbamic acid (PPCA) with TH is described . The results suggest that PPCA may warrant in vitro and in vivo characterization with TH to assess its potential as a candidate therapeutic .

Inhibitor Studies

The compound has been used in inhibitor studies. The docking study results corroborated a ‘hexa interacting amino acids unit’ located in a deep narrow groove crucial to the interaction of PPCA and the studied catecholamines with TH .

Chemical Synthesis

“4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” can be used in chemical synthesis. It is a part of the structure of 4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol .

Material Science

This compound can be used in material science research. It is a part of the structure of 4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl)diphenol, which has specific storage and shipping temperature requirements .

Antibacterial Activity

Some compounds related to “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole” have shown significant antibacterial activity. Particularly, compound 2j exhibited marked activity against S. aureus and B. subtillis .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry . Without specific information about “4-[4-(Propan-2-yl)phenyl]-1H-pyrazole”, it’s difficult to predict its mechanism of action.

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

4-(4-propan-2-ylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-7-13-14-8-12/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFPLALTGYFXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Propan-2-yl)phenyl]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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